RORγt Inhibition: Trifluoro-tert-butyl Carbamate Outperforms tert-Butyl Carbamate by ~2.8‑Fold
In a direct head‑to‑head comparison within US Patent 9,663,502, the (S)‑1,1,1‑trifluoro‑2‑methylpropan‑2‑yl carbamate derivative (BDBM328837) inhibited RORγt with an IC₅₀ of 3.93 nM, whereas the structurally identical tert‑butyl carbamate analog (BDBM328836) showed an IC₅₀ of 11.1 nM [1][2]. The only structural difference is the replacement of the tert‑butyl methyl groups by fluorines.
| Evidence Dimension | Inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 3.93 nM (trifluoro-tert-butyl carbamate, BDBM328837) |
| Comparator Or Baseline | 11.1 nM (tert-butyl carbamate, BDBM328836) |
| Quantified Difference | ~2.8‑fold improvement |
| Conditions | Biochemical TR‑FRET assay measuring RORγt activity (human recombinant protein) |
Why This Matters
A 2.8‑fold potency gain directly attributable to the trifluoro‑tert‑butyl group makes this hydrazine building block the preferred choice for SAR programs targeting RORγt and related nuclear receptors.
- [1] BindingDB. BDBM328837: (S)-1,1,1-trifluoro-2-methylpropan-2-yl (4-((4-fluorophenyl)sulfonyl)-2-(methylsulfonamidomethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate. IC₅₀ = 3.93 nM. View Source
- [2] BindingDB. BDBM328836: (S)-tert-butyl (4-((4-fluorophenyl)sulfonyl)-2-(methylsulfonamidomethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate. IC₅₀ = 11.1 nM. View Source
